Testosterone oxime, (E)-

Description

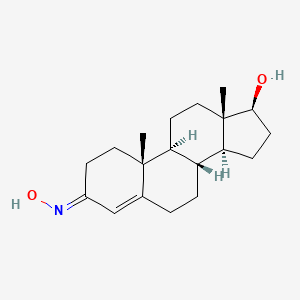

Testosterone oxime, (E)- is a derivative of testosterone, where the ketone group at the C3 position is replaced by an oxime moiety (-N-O-). The (E)-configuration denotes the spatial arrangement of substituents around the C=N bond, with the hydroxylamine group and the steroid nucleus on opposite sides. This structural modification alters the compound’s physicochemical properties, such as solubility and stability, and modulates its biological activity compared to native testosterone. Oxime derivatives are often synthesized to enhance bioavailability, reduce androgenic side effects, or enable conjugation for analytical or therapeutic purposes .

Testosterone oxime’s applications span immunology, analytical chemistry, and endocrinology. For example, testosterone-3-(O-carboxymethyl) oxime is conjugated to carrier proteins (e.g., bovine serum albumin) to generate antisera for immunoassays, leveraging the oxime’s reactivity and stability . The (E)-isomer is particularly significant, as geometric isomerism (E vs. Z) can drastically influence receptor binding and metabolic pathways, as observed in other oxime esters .

Properties

CAS No. |

14958-66-8 |

|---|---|

Molecular Formula |

C19H29NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13+/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

CCDNGLFWWXCDAW-QBDCATRVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/O)/CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone oxime, (E)-, can be synthesized through the reaction of testosterone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of testosterone, resulting in the formation of the oxime derivative .

Industrial Production Methods

Industrial production of testosterone oxime, (E)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired oxime compound .

Chemical Reactions Analysis

Types of Reactions

Testosterone oxime, (E)-, undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile derivatives.

Reduction: The oxime can be reduced to form amine derivatives.

Substitution: The oxime group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Nitrile derivatives: Formed through oxidation.

Amine derivatives: Formed through reduction.

Functionalized derivatives: Formed through substitution reactions.

Scientific Research Applications

Testosterone oxime, (E)-, has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various testosterone derivatives.

Biology: Studied for its effects on androgen receptors and its potential role in modulating biological processes.

Medicine: Investigated for its potential therapeutic applications, including its role as a selective androgen receptor modulator.

Mechanism of Action

The mechanism of action of testosterone oxime, (E)-, involves its interaction with androgen receptors. The oxime group enhances the compound’s binding affinity to the receptor, leading to the activation of androgen-responsive genes. This activation results in the modulation of various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares testosterone oxime, (E)- with structurally related steroid oximes and derivatives:

Key Observations:

- Steroid Backbone Variations: Norethisterone oxime lacks the C19 methyl group (19-norsteroid), enhancing progestogenic activity, while estrone oxime derivatives retain the estrogenic backbone, enabling cytotoxicity in hormone-sensitive cancers .

- Oxime Functionalization: Tiforoxime’s oxime group contributes to its anti-protozoal activity, whereas testosterone oxime’s oxime facilitates covalent conjugation for immunological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.